molecular formula C21H23N5O4 B2951290 ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 921573-91-3

ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate

Cat. No.: B2951290
CAS No.: 921573-91-3
M. Wt: 409.446
InChI Key: SWAUSSZYEPWHNA-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate (CAS 921573-91-3) is a heterocyclic compound featuring a fused pyrazolo[4,3-c]pyridine core. Key structural elements include:

  • Pyrazolo[4,3-c]pyridine system: A bicyclic scaffold with pyrazole and pyridine rings fused at positions 4 and 2.
  • Substituents: 5-Methyl and 3-oxo groups on the pyrazole ring. 2-Phenyl substitution on the pyridine ring. Ethyl piperazine-1-carboxylate linked via a carbonyl group at position 5. The molecular formula is C₂₁H₂₃N₅O₄ (MW 409.4 g/mol), with a SMILES string indicating connectivity: CCOC(=O)N1CCN(C(=O)c2cn(C)cc3c(=O)n(-c4ccccc4)nc2-3)CC1 .

Properties

IUPAC Name

ethyl 4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-3-30-21(29)25-11-9-24(10-12-25)19(27)16-13-23(2)14-17-18(16)22-26(20(17)28)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAUSSZYEPWHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyrazolopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved by reacting 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazolone, which then undergoes cyclization with a suitable aldehyde to yield the pyrazolopyridine core.

  • Introduction of the Piperazine Moiety: : The pyrazolopyridine intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols can replace the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : This compound is explored as a pharmacophore in drug development, targeting various diseases like cancer, inflammation, and neurological disorders.
  • Biological Studies : It is utilized to study interactions with biological targets such as enzymes and receptors, offering insights into its mechanism of action and therapeutic potential.
  • Industrial Applications : It serves as an intermediate in synthesizing complex molecules for industrial use, including agrochemicals and specialty chemicals.

Biological Activities

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate has various biological activities, making it a candidate for drug development.

  • Anticancer Activity : Pyrazolopyridine derivatives have demonstrated anticancer properties and cytotoxic effects against cancer cell lines like cervical (HeLa) and prostate (DU 205) cancer cells.
  • Anti-inflammatory Properties : These compounds can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines and enzymes like COX and LOX.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Other Biological Activities : Pyrazole derivatives may also possess antioxidant, analgesic, antiviral, and antifungal activities, making them suitable for drug development targeting various diseases.

Synthesis and Structure

The synthesis of this compound involves a multi-step process.

  • Formation of the Pyrazolopyridine Core : The cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions forms the pyrazolopyridine core.
  • Introduction of the Piperazine Moiety : The pyrazolopyridine intermediate reacts with piperazine using a coupling agent like EDCI to create the piperazine derivative.
  • Esterification : The carboxylic acid group is esterified with ethanol using a catalyst like sulfuric acid to yield the ethyl ester.

Industrial production involves optimizing this synthetic route to maximize yield and purity while minimizing costs and environmental impact, potentially using continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Pyrazole Derivatives with Antipyretic/Anti-inflammatory Activity

Compounds such as N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines (e.g., compounds 3 , 6 , and 7 from ) share a pyrazole core but differ in substitution patterns.

  • Key Differences :
    • Substituents : The target compound’s piperazine-carboxylate group is absent in these analogs, which instead feature diphenyl or dihydro-pyrazole moieties.
    • Bioactivity : While reports antipyretic, anti-inflammatory, and platelet antiaggregating activities for its compounds, the target compound’s bioactivity remains uncharacterized .

Piperazine-Containing Analogues

Eszopiclone (), with the IUPAC name (5S)-6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate, shares a piperazine-carboxylate group but has a pyrrolo-pyrazine core instead of pyrazolo-pyridine.

  • Key Differences: Core Structure: Pyrrolo[3,4-b]pyrazine vs. pyrazolo[4,3-c]pyridine.

Ethyl Carboxylate Derivatives

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares an ethyl carboxylate group but incorporates a thiazolo-pyrimidine system.

  • Key Differences :
    • Solubility : The thiazolo-pyrimidine core may confer different solubility profiles compared to the pyrazolo-pyridine system.
    • Synthesis : Both compounds likely involve condensation reactions, but the heterocyclic cores require distinct precursors (e.g., hydrazine derivatives for pyrazolo-pyridines vs. guanidine for thiazolo-pyrimidines) .

Piperazine-Linked Crystallography

Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0, ) shares a piperazine-ethyl carboxylate group but replaces the pyrazolo-pyridine with a dioxopyrrolidine moiety.

  • Key Differences: Hydrogen Bonding: Crystallographic analysis using SHELX software () could reveal distinct hydrogen-bonding networks due to the pyrazolo-pyridine’s aromatic N-atoms versus the pyrrolidinone’s carbonyl groups .

Pyrazole-Based Pesticides

Compounds like fipronil and ethiprole () contain pyrazole rings but are modified with trifluoromethyl or sulfinyl groups for insecticidal activity.

  • Key Differences :
    • Functionality : The target compound’s piperazine-carboxylate group is absent in these pesticides, which prioritize lipophilic substituents for membrane penetration .

Biological Activity

Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate is a complex organic compound belonging to the pyrazolopyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes cyclization of precursors such as 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. This is followed by further reactions to introduce the piperazine and carboxylate functionalities .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that pyrazolopyridine derivatives exhibit significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines. For example, derivatives have shown activity against cervical (HeLa) and prostate (DU 205) cancer cells, suggesting potential as a chemotherapeutic agent .

2. Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases, and compounds in this class have been reported to inhibit inflammatory pathways. Studies suggest that pyrazole derivatives can reduce the production of pro-inflammatory cytokines and enzymes such as COX and LOX .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

4. Other Biological Activities
Additional studies have revealed that pyrazole derivatives may possess antioxidant, analgesic, antiviral, and antifungal activities. These diverse effects make them candidates for further exploration in drug development targeting various diseases .

Case Studies and Research Findings

Recent literature highlights several case studies that showcase the biological efficacy of related compounds:

Study ReferenceBiological ActivityFindings
Bardajee et al. (2018)AnticancerHigh cytotoxicity against HeLa and DU 205 cell lines with IC50 values in low micromolar range.
PMC9331265 (2022)AntimicrobialEffective against multiple bacterial strains with inhibition zones comparable to standard antibiotics.
PubChem (2024)Anti-inflammatorySignificant reduction in TNF-alpha levels in vitro in macrophage models.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via a two-step procedure involving condensation of methylamine hydrochloride with a pyrazolo[4,3-c]pyridine precursor, followed by coupling with a piperazine-carboxylate derivative. reports an 86% yield using room-temperature reactions (12 hours), but yields can be improved by optimizing stoichiometry, solvent polarity, or reaction time. Parallel synthesis and statistical experimental design (e.g., Design of Experiments, DoE) are recommended for systematic optimization .

  • Key Data :
ParameterValue ()
Reaction TemperatureRoom temperature
Yield86%
Melting Point231–233°C

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-resolution techniques are essential:

  • Elemental Analysis : Confirms stoichiometry (e.g., C 64.64%, H 5.09%, N 14.13% in ) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX refinement in ) .
  • NMR/FTIR : Validates functional groups (carbonyl at ~1700 cm⁻¹, piperazine protons at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can computational methods predict and rationalize this compound’s conformational stability?

Density functional theory (DFT) calculations can model the pyrazolo-pyridine core’s puckering amplitude and phase angles (see for ring puckering coordinates). Molecular dynamics simulations further assess solvent interactions and torsional strain. highlights the integration of computational tools to predict reaction pathways and optimize synthetic routes .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in hydrogen-bonding networks or unit-cell parameters require cross-validation:

  • Multi-Software Refinement : Compare SHELXL ( ) with other programs (e.g., Olex2) to identify systematic errors .
  • Graph Set Analysis : Apply Etter’s formalism ( ) to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) .
  • High-Resolution Data : Use synchrotron sources to reduce thermal motion artifacts.

Q. How do reaction conditions influence the compound’s polymorphic forms, and how can they be controlled?

Polymorphism arises from solvent polarity, cooling rates, or nucleation agents. ’s bond-angle variations (e.g., C9–C10–C11 at 120.64°) suggest conformational flexibility. Controlled crystallization via anti-solvent addition or seeded growth can stabilize specific polymorphs. Pair with differential scanning calorimetry (DSC) to monitor phase transitions .

Q. What methodologies validate the compound’s bioactivity in enzyme inhibition assays?

While direct data is lacking, analogous pyrazolo-pyridine derivatives () inhibit aminopeptidase N and VEGFR2 via competitive binding. Use surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) and molecular docking to map interactions with catalytic pockets. Cross-reference with ’s pyrimidinecarboxylate inhibitors for scaffold optimization .

Methodological Considerations

Q. How can heuristic algorithms improve synthetic efficiency for derivatives of this compound?

Bayesian optimization ( ) outperforms traditional one-variable-at-a-time (OVAT) approaches by iteratively prioritizing high-yield conditions. For example:

  • Variables : Catalyst loading, temperature, solvent dielectric.
  • Output : Pareto-optimal conditions balancing yield and cost .

Q. What experimental protocols ensure reproducibility in multi-step syntheses?

  • In-line Analytics : Use flow chemistry () for real-time HPLC monitoring.
  • Structured Reporting : Document all parameters (e.g., ’s 12-hour reaction time) to mitigate batch-to-batch variability .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic vs. crystallographic data for this compound?

If NMR suggests planar geometry but X-ray reveals puckering ( ), reconcile via:

  • Dynamic Effects : NMR averages conformers, while crystallography captures static structures.
  • Solvent vs. Solid-State : Polar solvents may stabilize planar forms .

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